((3-Ammonio-4-hydroxyphenyl)methyl)ammonium sulphate
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Overview
Description
((3-Ammonio-4-hydroxyphenyl)methyl)ammonium sulphate: is a chemical compound with the molecular formula C7H12N2O5S and a molecular weight of 236.2456 g/mol . It is also known by other names such as 5-(ammoniomethyl)-2-hydroxyanilinium sulfate . This compound is characterized by the presence of ammonium and hydroxyl functional groups attached to a benzene ring, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((3-Ammonio-4-hydroxyphenyl)methyl)ammonium sulphate typically involves the reaction of 3-amino-4-hydroxybenzylamine with sulfuric acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{3-amino-4-hydroxybenzylamine} + \text{sulfuric acid} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and filtration to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ammonium group to an amine group.
Substitution: The compound can participate in substitution reactions, where the hydroxyl or ammonium groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Chemistry: ((3-Ammonio-4-hydroxyphenyl)methyl)ammonium sulphate is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the production of dyes, pigments, and other aromatic compounds .
Biology: In biological research, this compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays. It is also employed in the synthesis of biologically active molecules .
Medicine: It is also investigated for its antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including corrosion inhibitors and polymer additives .
Mechanism of Action
The mechanism of action of ((3-Ammonio-4-hydroxyphenyl)methyl)ammonium sulphate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
- ((3-Amino-4-hydroxyphenyl)methyl)ammonium chloride
- ((3-Amino-4-hydroxyphenyl)methyl)ammonium nitrate
- ((3-Amino-4-hydroxyphenyl)methyl)ammonium phosphate
Comparison: While these compounds share similar structural features, the presence of different counterions (chloride, nitrate, phosphate) can influence their solubility, reactivity, and applications. ((3-Ammonio-4-hydroxyphenyl)methyl)ammonium sulphate is unique due to its sulfate counterion, which imparts specific properties such as enhanced solubility in water and distinct reactivity in chemical reactions .
Properties
CAS No. |
94349-43-6 |
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Molecular Formula |
C7H12N2O5S |
Molecular Weight |
236.25 g/mol |
IUPAC Name |
2-amino-4-(aminomethyl)phenol;sulfuric acid |
InChI |
InChI=1S/C7H10N2O.H2O4S/c8-4-5-1-2-7(10)6(9)3-5;1-5(2,3)4/h1-3,10H,4,8-9H2;(H2,1,2,3,4) |
InChI Key |
FYGIYZMEKMHYIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CN)N)O.OS(=O)(=O)O |
Origin of Product |
United States |
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